molecular formula C11H9N5O B1384417 1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1087784-31-3

1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1384417
CAS No.: 1087784-31-3
M. Wt: 227.22 g/mol
InChI Key: STJKZRWNDZEFGO-UHFFFAOYSA-N
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Description

1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C11H9N5O and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Methods and Derivatives :

    • Miyashita et al. (1990) discussed a facile preparation method for pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives, which are essential for further chemical investigations (Miyashita et al., 1990).
    • Heravi et al. (2007) developed a catalytic method for synthesizing derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, highlighting the utility of heteropolyacids as catalysts (Heravi et al., 2007).
  • Biological Activities and Applications :

    • Harden et al. (1991) explored pyrazolo[3,4-d]pyrimidines as analogues of purines with potential A1 adenosine receptor affinity, suggesting their relevance in pharmacological research (Harden et al., 1991).
    • Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, expanding the chemical diversity and potential applications of these compounds (Rahmouni et al., 2014).
  • Agricultural Applications :

    • Wang et al. (2004) reported the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with potential fungicidal activities, demonstrating the compound's utility in agriculture (Wang et al., 2004).
    • Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity, indicating the compound's relevance in crop protection (Luo et al., 2017).
  • Pharmaceutical Research :

    • El-Tombary (2013) conducted studies on the anti-inflammatory activities of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, suggesting potential therapeutic applications (El-Tombary, 2013).
    • Rahmouni et al. (2014) evaluated the cytotoxic effects of novel pyrazolo[3,4-d]pyrimidinone derivatives, highlighting their potential as anticancer agents (Rahmouni et al., 2014).
  • Antimicrobial Potential :

    • Sureja et al. (2016) synthesized novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their antimicrobial activity, presenting a potential avenue for developing new antimicrobial agents (Sureja et al., 2016).

Biochemical Analysis

Biochemical Properties

1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation . The compound binds to the ATP-binding site of CDK2, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, it interacts with other kinases and proteins involved in signal transduction pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, it influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDK2, inhibiting their activity . This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s amino acid residues . Additionally, the compound can act as an allosteric modulator, altering the conformation of target proteins and thereby affecting their function. It also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . The compound’s metabolism is crucial for its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its lipophilicity, which determines its ability to cross biological membranes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, the compound can translocate to the nucleus, where it influences gene expression by interacting with nuclear proteins and transcription factors . Post-translational modifications, such as phosphorylation and ubiquitination, can further affect the compound’s localization and activity within the cell .

Properties

IUPAC Name

1-(2-aminophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,12H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJKZRWNDZEFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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